molecular formula C18H15N5O B5774421 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

Cat. No. B5774421
M. Wt: 317.3 g/mol
InChI Key: FQABZDTXTAGMSB-UHFFFAOYSA-N
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Description

The compound N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide falls within a broader class of chemical entities known as pyrazolo[3,4-b]quinolines, which are heterocyclic compounds known for their diverse pharmacological properties. While specific introductory information on this compound is limited, research in the realm of pyrazolo[3,4-b]quinolines has been expansive, focusing on their synthesis, structural analysis, and potential biological activities.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]quinoline compounds often involves multi-step reactions, starting from simple precursors. These methods may include condensation reactions, use of dimethylformamide as a carbon source, and various catalytic processes to form the heterocyclic structure. While direct synthesis details for N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide were not found, similar compounds have been synthesized using approaches like Friedländer condensation and multi-component reactions in the presence of catalysts like iodine and ascorbic acid (Saritha et al., 2022; Shi & Yang, 2011).

Future Directions

Research into pyrazolo[3,4-b]quinolines continues to be a vibrant field, with potential applications as fluorescent sensors and biologically active compounds . Further exploration of these compounds, including “N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide”, could yield important insights and advancements.

properties

IUPAC Name

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-11-4-3-5-13-10-14-16(22-23(2)17(14)20-15(11)13)21-18(24)12-6-8-19-9-7-12/h3-10H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQABZDTXTAGMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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